2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a complex chemical compound characterized by its unique structural features, which include a triazole ring and a pyrrolidine moiety linked to a cyclohexene carbonyl group. The molecular formula for this compound is C13H18N4O, with a molecular weight of approximately 246.308 g/mol. This compound is classified as a triazole derivative, which often exhibits significant biological activities, making it of interest in medicinal chemistry and pharmaceutical research.
The synthesis of 2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Continuous flow reactors may be employed for industrial-scale synthesis to enhance efficiency. The use of automated synthesis platforms can also improve reproducibility and scalability.
The molecular structure of 2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole features:
The compound's molecular formula is C13H18N4O, and its molecular weight is approximately 246.308 g/mol. The structural representation can be denoted using the SMILES notation: O=C(N1CCC(C1)n1nncc1)C1CCC=CC1.
2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions can include oxidized derivatives such as cyclohexene carboxylic acid or reduced forms resulting in alcohols.
The mechanism of action for 2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets such as enzymes or receptors. The carbonyl group within the structure facilitates hydrogen bonding or covalent interactions with active sites on target molecules, modulating their activity. The presence of both the cyclohexene and pyrrolidine components enhances the binding affinity and specificity towards these biological targets.
While specific physical properties such as density and boiling point are not widely reported for this compound, general observations suggest that it is likely to be a solid at room temperature based on similar compounds in its class.
Key chemical properties include:
The applications of 2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole span various fields:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5